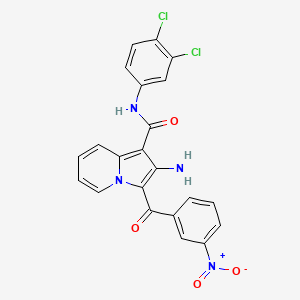

2-amino-N-(3,4-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

Beschreibung

2-Amino-N-(3,4-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a synthetic indolizine carboxamide derivative characterized by a 3,4-dichlorophenyl substituent on the carboxamide nitrogen and a 3-nitrobenzoyl group at the indolizine C3 position.

Eigenschaften

IUPAC Name |

2-amino-N-(3,4-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Cl2N4O4/c23-15-8-7-13(11-16(15)24)26-22(30)18-17-6-1-2-9-27(17)20(19(18)25)21(29)12-4-3-5-14(10-12)28(31)32/h1-11H,25H2,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDIPDLPXDHLPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N)C(=O)NC4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Cl2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-amino-N-(3,4-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 2-amino-N-(3,4-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide

- Molecular Formula : C₁₄H₁₃Cl₂N₃O₃

Anticancer Properties

Recent studies have indicated that compounds similar to 2-amino-N-(3,4-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide exhibit significant anticancer activity. For instance:

- Mechanism of Action : The compound is believed to disrupt microtubule dynamics, leading to mitotic arrest in cancer cells. This mechanism is similar to that of known chemotherapeutics like combretastatin A-4 .

- Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells, with IC50 values indicating strong potency compared to standard drugs like doxorubicin .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

- Inhibition Studies : Preliminary evaluations suggest that it has significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The presence of the nitro group is critical for this activity, enhancing the compound's interaction with bacterial targets .

- Selectivity Index : The selectivity index for certain derivatives indicates a favorable therapeutic window, suggesting potential for development as an antimicrobial agent .

Study 1: Anticancer Efficacy

A study conducted on a series of indolizine derivatives found that those with structural similarities to our compound exhibited potent antiproliferative effects. The study highlighted the importance of substituents on the phenyl ring in enhancing biological activity. The most active compounds had IC50 values lower than 1 μM against selected cancer cell lines .

Study 2: Antimicrobial Potential

Another investigation focused on the antibacterial properties of related compounds. The results indicated that modifications in the side chains significantly influenced antibacterial efficacy. Compounds with electron-withdrawing groups displayed enhanced activity against resistant strains of bacteria .

Data Summary Table

| Activity Type | Compound Name | IC50 (µM) | Target Cells/Organisms |

|---|---|---|---|

| Anticancer | 2-amino-N-(3,4-dichlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide | < 1 | A-431, Jurkat |

| Antimicrobial | Similar derivatives | Varies | Gram-positive and Gram-negative |

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Variations in Indolizine Carboxamide Derivatives

Key Observations :

- Substituent Position : The target compound’s 3,4-dichlorophenyl group introduces steric and electronic effects distinct from the 2-chlorophenyl () or 5-chloro-2-methoxyphenyl () groups. The meta and para chloro substituents may enhance lipophilicity and receptor binding compared to ortho-substituted analogs.

- Acyl Group: The 3-nitrobenzoyl group in the target compound contrasts with the 3,4-dimethylbenzoyl group in .

Non-Indolizine Analogues with Shared Substituents

Compounds such as 3-(3,4-dichlorophenyl)-1,1-dimethylurea () and N-[3-(3,4-dichlorophenyl)-1H-indazol-5-yl]quinolin-4-amine hydrochloride () share the 3,4-dichlorophenyl motif. While their cores differ, these examples highlight the pharmacological significance of this substituent:

- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea : A herbicidal agent synthesized via an efficient route involving 3,4-dichloroaniline . Its activity underscores the role of the dichlorophenyl group in agrochemical interactions.

- Indazole Derivatives (): Compounds with 3,4-dichlorophenyl groups exhibit varied synthetic yields (27–84%), suggesting that substituent positioning impacts reaction efficiency.

Inferred Pharmacological Implications

- Electron-Withdrawing Effects : The 3-nitrobenzoyl group may enhance binding to targets requiring charge-transfer interactions, such as kinases or oxidoreductases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.